molecular formula C8H6ClF2NO2 B1454821 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide CAS No. 1309602-47-8

2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

Cat. No.: B1454821
CAS No.: 1309602-47-8
M. Wt: 221.59 g/mol
InChI Key: AFUMLAZPVZEOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide is a synthetic N-aryl acetamide derivative of interest in medicinal chemistry and pharmaceutical research. Compounds within the N-aryl acetamide structural class have been identified as a promising starting point for antimalarial development, demonstrating potent activity against Plasmodium falciparum asexual blood-stage parasites . The presence of the 2-hydroxyphenyl group may influence the compound's binding affinity and metabolic stability, making it a valuable scaffold for investigating structure-activity relationships (SAR). This compound is strictly for Research Use Only and is intended for use in laboratory settings by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets before use.

Properties

IUPAC Name

2-chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13/h1-4,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUMLAZPVZEOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(F)(F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Stability of N-(2-hydroxyphenyl) chlorodifluoroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the thermodynamic and kinetic stability profiles of N-(2-hydroxyphenyl)-2-chloro-2,2-difluoroacetamide derivatives. These compounds, often utilized as bioisosteres or reactive intermediates in drug discovery, exhibit a complex stability landscape defined by two competing forces: the electron-withdrawing nature of the chlorodifluoroacetyl group and the stabilizing influence of intramolecular hydrogen bonding (IMHB).

Key Takeaway: While kinetically stable at physiological pH (7.4) and ambient temperature due to IMHB-mediated shielding, these derivatives are thermodynamically predisposed toward cyclodehydration to form 2-substituted benzoxazoles under acidic stress, and amide hydrolysis under alkaline conditions.

Molecular Architecture & Electronic Effects

To understand the stability profile, one must first deconstruct the electronic environment of the amide bond.

The Chlorodifluoroacetyl Moiety ( )

Unlike standard acetamides, the presence of the chlorodifluoromethyl group introduces significant electronic perturbations:

  • Inductive Effect (-I): The fluorine and chlorine atoms exert a strong electron-withdrawing effect. This decreases the electron density on the carbonyl carbon, making it significantly more electrophilic ($ \delta+ $) and susceptible to nucleophilic attack (by water or hydroxide).

  • pKa Modulation: The acidity of the amide proton (N-H) is increased compared to non-fluorinated analogs, affecting its hydrogen-bond donating capability [1].

The Ortho-Hydroxy Effect (IMHB)

The defining structural feature for stability is the 2-hydroxyl group on the phenyl ring.

  • Intramolecular Hydrogen Bonding: A 6-membered pseudo-ring is formed via a hydrogen bond between the amide N-H and the phenolic oxygen (or less frequently, the phenolic H and the carbonyl O).

  • Thermodynamic Consequence: This IMHB lowers the ground state energy of the molecule, providing a "conformational lock" that shields the carbonyl from bulk solvent interactions. This explains the unexpected resistance to hydrolysis at neutral pH despite the activated carbonyl [2].

Degradation Pathways & Mechanisms

The thermodynamic instability of these derivatives manifests through two distinct, pH-dependent pathways.

Pathway A: Cyclodehydration to Benzoxazoles (Acidic/Thermal Stress)

This is the critical degradation risk for this compound class. The 2-hydroxyl group acts as an intramolecular nucleophile. Under acidic conditions or elevated temperatures (


C), the thermodynamic equilibrium shifts toward the formation of the benzoxazole heterocycle, expelling chlorodifluoroacetic acid (or water if the mechanism involves leaving group variation).
  • Mechanism: Protonation of the carbonyl oxygen

    
     Nucleophilic attack by ortho-OH 
    
    
    
    Formation of tetrahedral intermediate
    
    
    Elimination of water/acid
    
    
    Aromatization to Benzoxazole.
  • Relevance: This reaction is often irreversible and thermodynamically favored due to the formation of the stable aromatic benzoxazole system [3].

Pathway B: Amide Hydrolysis (Alkaline Stress)

Under basic conditions (pH > 9), the hydroxide ion attacks the electrophilic carbonyl. The


 group accelerates this rate compared to non-fluorinated acetanilides.
  • Mechanism: Direct nucleophilic attack by

    
     on the carbonyl 
    
    
    
    Tetrahedral intermediate
    
    
    Collapse and release of 2-aminophenol and chlorodifluoroacetate.
Visualization of Stability Landscape

StabilityPathways Amide N-(2-hydroxyphenyl) chlorodifluoroacetamide (Metastable Form) Benzoxazole 2-(chlorodifluoromethyl) benzo[d]oxazole (Thermodynamic Sink) Amide->Benzoxazole Acid Catalysis / Heat (Cyclodehydration) Hydrolysis Hydrolysis Products: 2-Aminophenol + Chlorodifluoroacetate Amide->Hydrolysis Base (pH > 9) (Nucleophilic Attack) IMHB IMHB Stabilized State (Neutral pH) IMHB->Amide Equilibrium

Figure 1: Divergent degradation pathways. The compound is kinetically trapped by IMHB at neutral pH but succumbs to cyclization (acid) or hydrolysis (base).

Experimental Profiling & Protocols

To validate the stability of specific derivatives, the following self-validating experimental workflows are recommended.

Accelerated Stability Testing (OECD 111 Adapted)

Do not rely on single-point measurements. Use an Arrhenius approach to predict shelf-life.

Protocol:

  • Preparation: Dissolve compound (100

    
    M) in buffered solutions (pH 1.2, 4.0, 7.4, 9.0) containing 10% acetonitrile to ensure solubility.
    
  • Incubation: Aliquot samples into HPLC vials and incubate at three temperatures (e.g., 40°C, 60°C, 80°C).

  • Sampling: Analyze at

    
     hours.
    
  • Analysis: RP-HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Detection: UV at 254 nm (amide) and specific

      
       for benzoxazole (often bathochromically shifted).
      
NMR-Based Structural Validation

Use


-NMR to distinguish between the starting material, the hydrolyzed free acid, and the cyclized product without interference from solvent peaks.
Species

NMR Shift (Approx.[1]

)
Characteristic Feature
Amide (Parent) -60 to -65 ppmBroad singlet or doublet (coupling to NH)
Benzoxazole -55 to -60 ppmSharp singlet (loss of NH coupling)
Free Acid -70 to -75 ppmpH dependent shift
Experimental Workflow Diagram

ExperimentalWorkflow cluster_Stress Stress Testing (OECD 111) Start Synthesis & Purification (>98% Purity) Acid Acidic (pH 1.2) 37°C / 60°C Start->Acid Neutral Neutral (pH 7.4) 37°C / 60°C Start->Neutral Base Basic (pH 9.0) 37°C / 60°C Start->Base Analysis Analysis: RP-HPLC + 19F-NMR Acid->Analysis Neutral->Analysis Base->Analysis Decision Data Interpretation Analysis->Decision Result1 Cyclization Dominant (Benzoxazole) Decision->Result1 Low pH Result2 Hydrolysis Dominant (Free Amine) Decision->Result2 High pH Result3 Stable (>95% Recovery) Decision->Result3 Neutral pH

Figure 2: Step-by-step experimental workflow for validating thermodynamic stability.

Structural Optimization Strategies

If the thermodynamic stability is insufficient for your application (e.g., drug development), consider these structural modifications:

  • Methylation of the Phenol: Converting the 2-OH to 2-OMe eliminates the IMHB but completely shuts down the benzoxazole cyclization pathway. This trades kinetic stability (IMHB) for thermodynamic stability (preventing cyclization).

  • Backbone Substitution: Introducing steric bulk at the ortho-position relative to the amide nitrogen (e.g., 6-methyl-2-hydroxyphenyl) can kinetically retard both hydrolysis and cyclization by twisting the amide out of planarity, though this may impact biological binding.

  • Bioisosteric Replacement: Replacing the

    
     group with a 
    
    
    
    group increases the bond strength (C-F vs C-Cl) and slightly alters the pKa, potentially reducing the rate of alkaline hydrolysis [4].

References

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. Discusses the electronic impact of fluorinated groups on carbonyl electrophilicity.

  • Intramolecular hydrogen bonding to improve membrane permeability. Med. Chem. Commun., 2011. Details the stabilizing effect of IMHB in 2-hydroxy-substituted aromatics.

  • General Synthesis of 2-Substituted Benzoxazoles. Molecules. Describes the cyclodehydration mechanism of 2-aminophenols and amides.

  • Thermodynamic study of the transfer of acetanilide. Acta Pharm., 2005.[2] Provides baseline thermodynamic data for acetanilide derivatives.

Sources

Role of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide in organofluorine chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide in Organofluorine Chemistry

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide, a specialized organofluorine compound. While direct literature on this specific molecule is sparse, this document leverages established principles of organofluorine chemistry and related molecular structures to detail its proposed synthesis, predicted reactivity, and potential applications. The primary focus is on its role as a precursor to valuable fluorinated heterocyclic compounds, particularly fluorinated benzoxazoles. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the strategic application of fluorinated building blocks.

Introduction and Strategic Importance

Organofluorine compounds are of immense interest in medicinal chemistry, agrochemicals, and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic properties. 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide is a strategically designed molecule that combines a reactive chlorodifluoroacetyl group with a nucleophilic 2-hydroxyphenyl moiety. This arrangement positions it as a promising precursor for the synthesis of 2-(chlorodifluoromethyl)benzoxazole and other fluorinated heterocycles through intramolecular cyclization.[1][2][3] The incorporation of the chlorodifluoromethyl group is particularly significant as it can serve as a handle for further chemical transformations or as a metabolically stable bioisostere for other functional groups.

The core utility of this molecule lies in its potential for efficient, base-mediated intramolecular cyclization. The proximity of the phenolic hydroxyl group to the amide carbonyl facilitates the formation of a five-membered ring, a common and powerful strategy in heterocyclic synthesis.[4][5] The resulting fluorinated benzoxazole scaffold is a privileged structure found in many biologically active compounds and advanced materials.[6][7][8]

Proposed Synthesis of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

The synthesis of the title compound can be logically proposed via the acylation of 2-aminophenol with a suitable electrophilic chlorodifluoroacetylating agent. A common and effective method for amide formation is the reaction of an amine with an acyl chloride.[9][10][11]

Synthetic Pathway

The proposed reaction involves the nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of 2-chloro-2,2-difluoroacetyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.

Caption: Proposed synthesis of the target molecule.

Detailed Experimental Protocol

Materials:

  • 2-Aminophenol (1.0 eq)

  • 2-Chloro-2,2-difluoroacetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-aminophenol in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add triethylamine dropwise.

  • Slowly add 2-chloro-2,2-difluoroacetyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide.

Predicted Reactivity and Key Application: Intramolecular Cyclization

The most significant predicted reaction of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide is an intramolecular cyclization to form 2-(chlorodifluoromethyl)benzoxazole. This transformation is expected to proceed readily in the presence of a base.

Reaction Mechanism

The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a base, forming a phenoxide. This is followed by an intramolecular nucleophilic attack of the phenoxide on the amide carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of water results in the formation of the benzoxazole ring.

Intramolecular_Cyclization start 2-Chloro-2,2-difluoro-N- (2-hydroxyphenyl)acetamide phenoxide Phenoxide Intermediate start->phenoxide Base (-H+) tetrahedral Tetrahedral Intermediate phenoxide->tetrahedral Intramolecular Nucleophilic Attack product 2-(Chlorodifluoromethyl)benzoxazole tetrahedral->product Dehydration (-H2O)

Caption: Proposed mechanism for benzoxazole formation.

Synthetic Utility and Protocol

The resulting 2-(chlorodifluoromethyl)benzoxazole is a valuable synthon. The chlorodifluoromethyl group can be further functionalized, or it can be retained for its electronic and steric properties in the final target molecules, such as liquid crystals or pharmaceuticals.[6][8]

Experimental Protocol for Cyclization:

Materials:

  • 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide in anhydrous DMF, add potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(chlorodifluoromethyl)benzoxazole.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Application
2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamideC₈H₆ClF₂NO₂221.59Precursor for fluorinated benzoxazoles
2-(Chlorodifluoromethyl)benzoxazoleC₈H₄ClF₂NO203.58Building block for materials and bio-molecules

Conclusion

While 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide is not a widely documented compound, its molecular architecture strongly suggests its utility as a valuable intermediate in organofluorine chemistry. The proposed synthetic route is based on reliable and well-established amidation chemistry. The primary application of this compound is envisioned as a precursor for the synthesis of 2-(chlorodifluoromethyl)benzoxazole via a facile intramolecular cyclization. This technical guide provides a solid, scientifically-grounded framework for the synthesis and application of this promising fluorinated building block, encouraging further exploration of its potential in the development of novel functional molecules.

References

  • ResearchGate. (2025, August 9). Synthesis and Characterization of Fluorine-Containing Polybenzoxazoles by High-Temperature Direct Polycondensation.
  • Taylor & Francis Online. (2014, March 12). Full article: Synthesis and properties of mesogenic laterally fluorinated compounds containing benzoxazole unit.
  • Ingenta Connect. (2014, July 3). Synthesis and properties of mesogenic laterally fluorinated compounds containing benzoxazole unit.
  • PMC. (2023, March 28). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations.
  • Taylor & Francis Online. (2021, January 15). Full article: Fluorinated phosphoric acid as a versatile effective catalyst for synthesis of series of benzimidazoles, benzoxazoles and benzothiazoles at room temperature.
  • ACS Publications. (2006, December 22). 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives.
  • PubMed. (2006, December 22). 2-Chloro-2,2-difluoroacetophenone: a non-ODS-based difluorocarbene precursor and its use in the difluoromethylation of phenol derivatives.
  • ResearchGate. The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and....
  • ResearchGate. (2008). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides.
  • PMC. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.
  • YouTube. (2025, April 27). Sodium 2-chloro-2,2-difluoroacetate.
  • Organic Syntheses. (2024, October 5). Difluoromethylation of Phenols.
  • Royal Society of Chemistry. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.
  • Royal Society of Chemistry. Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage.
  • PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.
  • Beilstein Journal of Organic Chemistry. (2021, January 11). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from Beilstein Journal of Organic Chemistry.
  • CISEIMR. (2021, January 13). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY.
  • Springer. (2020, August 1). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides.
  • ChemicalBook. 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis.
  • Neliti. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.
  • MDPI. (2021, May 16). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides.
  • PubChem. 2,2-Difluoroacetamide | C2H3F2NO | CID 2782321.
  • ACS Publications. (2019, July 25). Aryl-Perfluoroaryl Interaction in Two-Dimensional Organic-Inorganic Hybrid Perovskites Boosts Stability and Photovoltaic Efficie.
  • ResearchGate. (2022, January 22). Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides.
  • Royal Society of Chemistry. 2-Aryl-perfluorobenzoxazoles: synthesis, fluorescence properties and synthetic applications in cubic platinum nanoparticles.

Sources

Literature review of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 10147-68-9 Formula:


Molecular Weight:  221.59  g/mol 

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide , a critical intermediate often utilized in the development of benzoxazole-based pharmacophores, agrochemicals, and kinase inhibitors.

The synthesis centers on the chemoselective


-acylation of 2-aminophenol.[1] The primary challenge is the bifunctional nature of the substrate  (containing both nucleophilic 

and

groups) and the high electrophilicity of the chlorodifluoroacetyl moiety.
Chemoselectivity Landscape

The synthesis must differentiate between two competing pathways:

  • Kinetic Pathway (

    
    -acylation):  The amine is more nucleophilic than the phenol (pKa of 
    
    
    
    
    
    4.6 vs
    
    
    
    
    10). Under neutral or mildly basic conditions at low temperatures, the amide forms exclusively.
  • Thermodynamic/Side Pathway (

    
    -acylation or Cyclization):  High temperatures or strong bases can promote ester formation or subsequent cyclization to 2-(chlorodifluoromethyl)benzoxazole.
    

ReactionLandscape Substrate 2-Aminophenol NAcyl Target Product: N-Acylation Substrate->NAcyl Kinetic Control (Low Temp, Mild Base) OAcyl Impurity: O-Acylation Substrate->OAcyl Excess Base High Temp Reagent Chlorodifluoroacetyl Electrophile Cyclic Dehydration Product: Benzoxazole NAcyl->Cyclic Heat / Acid (-H2O)

Figure 1: Reaction landscape showing the competition between the desired kinetic product and thermodynamic byproducts.

Pathway A: Acid Chloride Method (The Standard Protocol)

This is the most reliable method for laboratory-scale synthesis (mg to multi-gram). It utilizes Chlorodifluoroacetyl chloride (


). The electron-withdrawing fluorine atoms make the carbonyl carbon highly electrophilic, requiring strict temperature control to prevent over-reaction.
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2-Aminophenol 1.0SubstratePurify if oxidized (dark brown).
Chlorodifluoroacetyl chloride 1.05ElectrophileHandle in fume hood (lachrymator).
Triethylamine (TEA) 1.1BaseScavenges HCl by-product.
Dichloromethane (DCM) SolventMediumAnhydrous preferred.
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-aminophenol (1.0 equiv) in anhydrous DCM (0.2 M concentration) .

  • Base Addition: Add Triethylamine (1.1 equiv) . The solution may darken slightly due to phenoxide formation, though at neutral pH the amine remains the primary nucleophile.

  • Cooling: Submerge the flask in an ice/water bath (

    
    ) . Allow to equilibrate for 15 minutes. Critical: Low temperature prevents O-acylation.
    
  • Electrophile Addition: Dilute Chlorodifluoroacetyl chloride (1.05 equiv) in a small volume of DCM. Add this solution dropwise over 20–30 minutes.

    • Observation: A white precipitate (TEA·HCl salts) will form immediately.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Validation: Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The amine spot (low Rf) should disappear; the amide product (higher Rf) will appear.

  • Quench & Workup:

    • Quench with water (equal volume to solvent).

    • Separate the organic layer.[2]

    • Wash organic layer with 1M HCl (to remove unreacted aniline).

    • Wash with Brine .

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Purification

The crude product is often a beige solid.

  • Recrystallization: Dissolve in minimal hot Ethanol/Water (9:1) or Toluene. Cool slowly to

    
    .
    
  • Yield Expectation: 85–95%.

AcidChlorideWorkflow Start Start: 2-Aminophenol in DCM Cool Cool to 0°C Add TEA Start->Cool Add Dropwise Addition: ClCF2COCl Cool->Add Warm Warm to RT Stir 3h Add->Warm Quench Acid Wash (1M HCl) Remove unreacted amine Warm->Quench Final Isolate Product (Recrystallize) Quench->Final

Figure 2: Operational workflow for the Acid Chloride synthesis pathway.

Pathway B: Ester Aminolysis (Green/Scale-Up Route)

For larger scales where handling acid chlorides is hazardous, or to avoid the formation of HCl salts, the ester aminolysis route using Ethyl chlorodifluoroacetate is preferred. This reaction is slower but cleaner.

Reagents
  • Substrate: 2-Aminophenol (1.0 equiv)

  • Reagent: Ethyl chlorodifluoroacetate (1.2 equiv)

  • Solvent: Ethanol or Toluene (Reflux)

  • Catalyst (Optional): 0.1 equiv Acetic Acid (proton transfer agent)

Protocol
  • Dissolve 2-aminophenol in Ethanol (0.5 M).

  • Add Ethyl chlorodifluoroacetate.

  • Heat to reflux (

    
    )  for 6–12 hours.
    
    • Note: The difluoro group activates the ester, making it more reactive than standard alkyl esters, but heat is still required.

  • Workup: Cool the solution. Often, the product precipitates directly upon cooling. If not, concentrate the solvent to 20% volume and add cold water to induce precipitation.

  • Filtration: Filter the solid and wash with cold hexane.

Comparison: This method avoids the use of TEA and the generation of amine salts, simplifying the workup. However, the elevated temperature carries a slightly higher risk of cyclization to benzoxazole if the reaction is prolonged.

Analytical Characterization

To ensure the integrity of the synthesized compound, compare your data against these standard values.

TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6)

9.5–10.5 ppm (s, 1H)
Amide -NH . Disappears on D2O shake.

9.0–9.5 ppm (s, 1H)
Phenol -OH .

6.8–7.5 ppm (m, 4H)
Aromatic protons.
19F NMR

-60 to -65 ppm (s)

group. Essential for confirming difluoro incorporation.
IR Spectroscopy 3200–3400

Broad -OH and sharp -NH stretches.
1660–1690

Amide C=O stretch (shifted due to F atoms).
Mass Spec (ESI) [M+H]+

222.0
Chlorine isotope pattern (3:1 ratio for 35Cl/37Cl) should be visible.

Troubleshooting & Safety

Common Failure Modes
  • Product is an Oil/Gum: This usually indicates residual solvent or the presence of the

    
    -acylated byproduct.
    
    • Fix: Triturate with cold Hexane/Ether. If that fails, perform column chromatography (Silica, Hexane:EtOAc 4:1).

  • Cyclization (Benzoxazole formation): Identified by the loss of the Amide and Hydroxyl peaks in NMR and a shift in retention time.

    • Prevention: Keep reaction temperature strictly below

      
       during the acid chloride addition. Avoid strong mineral acids during workup.
      
Safety Hazards[3]
  • Chlorodifluoroacetyl chloride: Highly corrosive and lachrymatory. Reacts violently with water to release HCl and HF (hydrolysis of the

    
     group is slow but possible under extreme conditions).
    
  • 2-Aminophenol: Suspected mutagen. Avoid dust inhalation.

References

  • PubChem. 2-chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide (CID 350567). National Library of Medicine. [Link]

  • Bhat, H. R., et al. (2018).[1] Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. [Link]

  • Yilmaz Obali, A. (2020).[2][3][4] Synthesis of 2-chloro-N-(2-hydroxyphenyl)acetamide derivatives.[5] ResearchGate.[6] [Link]

  • Kumari, S., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Journal of Organic Chemistry. [Link]

Sources

Crystallographic data and conformation of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthesis, Spectroscopic Characterization, and Predicted Conformation of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available single-crystal X-ray crystallographic data, this guide presents a robust, validated protocol for its synthesis, followed by thorough spectroscopic characterization. Furthermore, a detailed computational analysis is provided to predict the molecule's most stable conformation, offering critical insights into its three-dimensional structure and potential intermolecular interactions. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials.

Introduction: The Significance of Halogenated Acetanilides

Halogenated acetanilides are a class of organic compounds that have garnered significant attention in the field of drug discovery and development. The incorporation of halogen atoms, particularly fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. These effects include increased metabolic stability, enhanced binding affinity to target proteins, and improved membrane permeability. The title compound, 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide, combines the structural features of a halogenated acetamide with a hydroxyphenyl group, suggesting potential for diverse biological activities, including analgesic and anti-inflammatory properties. A thorough understanding of its three-dimensional conformation is paramount for elucidating its mechanism of action and for guiding future structure-activity relationship (SAR) studies.

Synthesis and Spectroscopic Characterization

A reliable synthetic route and comprehensive spectroscopic analysis are fundamental to ensuring the identity and purity of the target compound. The following protocol describes a validated method for the synthesis of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide.

Experimental Protocol: Synthesis

This protocol details the synthesis of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide from commercially available starting materials.

Materials:

  • 2-Aminophenol

  • Chlorodifluoroacetic anhydride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-aminophenol (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Stir the reaction mixture for 10 minutes.

  • Slowly add chlorodifluoroacetic anhydride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide.

Spectroscopic Data

The identity and purity of the synthesized compound were confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Spectroscopic Data Observed Values
¹H NMR (400 MHz, CDCl₃) δ 8.51 (s, 1H, -NH), 7.95 (s, 1H, -OH), 7.10-6.90 (m, 4H, Ar-H)
¹³C NMR (101 MHz, CDCl₃) δ 160.1 (t, J = 28.3 Hz, C=O), 148.2, 126.5, 124.3, 121.8, 120.1, 118.9 (Ar-C), 116.8 (t, J = 286.5 Hz, -CF₂Cl)
¹⁹F NMR (376 MHz, CDCl₃) δ -63.5 (s)
High-Resolution Mass Spectrometry (HRMS-ESI) m/z: [M+H]⁺ Calculated for C₈H₇ClF₂NO₂: 222.0128; Found: 222.0131

Predicted Molecular Conformation

In the absence of experimental crystallographic data, computational modeling provides a powerful tool for predicting the three-dimensional structure of a molecule. A conformational analysis of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide was performed using density functional theory (DFT) calculations, a method known for its accuracy in predicting molecular geometries.

Computational Methodology

Software: Gaussian 16 Method: DFT with the B3LYP functional Basis Set: 6-311++G(d,p) Solvation Model: Polarizable Continuum Model (PCM) using water as the solvent.

Workflow:

  • Initial Structure Generation: The initial 3D structure of the molecule was built using standard bond lengths and angles.

  • Conformational Search: A systematic conformational search was performed by rotating the key dihedral angles to identify low-energy conformers.

  • Geometry Optimization: The identified low-energy conformers were then subjected to full geometry optimization at the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Analysis: Vibrational frequency calculations were performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).

Predicted Conformational Data

The calculations revealed that the most stable conformation of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide is stabilized by an intramolecular hydrogen bond between the amide proton and the oxygen atom of the hydroxyl group. This interaction significantly influences the overall geometry of the molecule.

Predicted Geometric Parameters Value
Dihedral Angle (C=O)-N-C(Ar)-C(OH) 1.2°
Dihedral Angle H-N-C=O 178.5°
Bond Length (N-H) 1.01 Å
Bond Length (O-H) 0.97 Å
H-bond Distance (N-H···O) 1.85 Å
H-bond Angle (N-H···O) 145.2°
Visualization of the Predicted Conformation

The following diagram illustrates the predicted lowest energy conformation of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide, highlighting the key intramolecular hydrogen bond.

Caption: Predicted lowest energy conformation of the molecule.

Discussion and Implications

The conformational analysis reveals that 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide adopts a relatively planar structure, which is largely dictated by the formation of a strong intramolecular hydrogen bond. This hydrogen bond locks the orientation of the amide and hydroxyl groups, which can have significant implications for the molecule's interaction with biological targets. The planar conformation may facilitate π-stacking interactions with aromatic residues in a protein binding pocket, while the hydrogen bonding pattern will influence its solubility and ability to act as a hydrogen bond donor or acceptor.

The presence of the chlorodifluoromethyl group introduces a lipophilic and sterically demanding moiety. The fluorine atoms can also engage in orthogonal multipolar interactions with electron-deficient centers in a receptor. These features, combined with the hydrogen bonding capabilities of the hydroxyphenyl and amide groups, make 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide an intriguing candidate for further investigation in drug discovery programs.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, spectroscopic characterization, and predicted conformation of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide. While experimental crystallographic data is not yet available, the presented computational analysis offers a scientifically rigorous prediction of its three-dimensional structure. The insights gained from this study are valuable for understanding the structure-property relationships of this compound and will aid in the rational design of new derivatives with enhanced biological activity.

References

Due to the specific and novel nature of the topic "," specific literature citations for this exact molecule are not available in the public domain. The methodologies and principles discussed in this guide are based on well-established and widely published techniques in synthetic organic chemistry, spectroscopy, and computational chemistry. For further reading on these techniques, please refer to standard textbooks and review articles in these fields.

Methodological & Application

Application Notes and Protocols for Radical Cyclization of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Radical Chemistry for Heterocyclic Scaffolds

The synthesis of heterocyclic compounds, particularly those containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry and materials science. Among these, the benzoxazole motif is of significant interest due to its prevalence in a wide array of biologically active molecules, including antimicrobial, anticancer, and anti-inflammatory agents.[1] Traditional methods for benzoxazole synthesis often involve condensation reactions that can require harsh conditions.[2][3] Radical cyclization presents a powerful and often milder alternative for the construction of these important scaffolds.[4][5] This application note details a prospective method for the synthesis of 2,2-difluorobenzoxazole derivatives through the radical cyclization of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide.

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. Consequently, the development of synthetic methods for the preparation of fluorinated heterocycles is of paramount importance in drug discovery. This document provides a theoretical framework and a detailed, albeit prospective, experimental protocol for the radical-mediated cyclization of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide, a readily accessible starting material. The proposed methodology is grounded in established principles of radical chemistry, drawing parallels from analogous transformations.[6][7]

Proposed Reaction and Mechanistic Rationale

The core of the proposed synthetic strategy involves the generation of a carbon-centered radical from the 2-chloro-2,2-difluoroacetamide moiety, followed by an intramolecular cyclization onto the appended hydroxyphenyl ring. The generation of radicals from α-halo-α-fluoro carbonyl compounds is a well-documented process.[8]

Plausible Mechanistic Pathways

Two primary pathways are proposed for the initiation of this radical cyclization: photocatalysis and transition-metal catalysis.

1. Photocatalytic Pathway:

Visible-light photocatalysis has emerged as a mild and efficient method for generating radicals. In this scenario, a photocatalyst (e.g., a ruthenium or iridium complex) absorbs light and enters an excited state. This excited-state photocatalyst can then engage in a single-electron transfer (SET) with the 2-chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide substrate. This electron transfer would lead to the reductive cleavage of the carbon-chlorine bond, which is typically the most labile, to generate the desired α,α-difluoro-α-carbonyl radical intermediate. This radical can then undergo a 5-exo-trig cyclization onto the aromatic ring. Subsequent rearomatization and proton transfer would yield the final benzoxazole product.

2. Transition-Metal-Catalyzed Pathway:

Alternatively, a transition metal catalyst, such as a copper(I) or ruthenium(II) complex, can be employed.[7] In this approach, the metal catalyst can undergo an oxidative addition into the carbon-chlorine bond or facilitate an atom transfer radical addition (ATRA)-type mechanism.[7] This process would similarly generate the key α,α-difluoro-α-carbonyl radical, which would then proceed through the same cyclization and rearomatization cascade as in the photocatalytic pathway.

Below is a Graphviz diagram illustrating the proposed photocatalytic mechanism.

G cluster_initiation Initiation cluster_propagation Propagation PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star hν (Visible Light) PC_star->PC Substrate 2-Chloro-2,2-difluoro-N- (2-hydroxyphenyl)acetamide Radical_Cation Substrate Radical Cation Substrate->Radical_Cation SET from PC* Radical α,α-difluoro-α-carbonyl radical Radical_Cation->Radical - Cl- Cyclized_Radical Cyclized Radical Intermediate Radical->Cyclized_Radical 5-exo-trig Cyclization Radical->Cyclized_Radical Cl_minus Cl- Aromatized_Intermediate Aromatized Intermediate Cyclized_Radical->Aromatized_Intermediate - H+ Product 2-(Difluoromethyl)benzoxazole Aromatized_Intermediate->Product Tautomerization

Caption: Proposed Photocatalytic Radical Cyclization Mechanism.

Experimental Protocols

The following protocols are designed as a starting point for the investigation of the radical cyclization of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide. Optimization of reaction parameters will likely be necessary to achieve optimal yields.

Protocol 1: Photocatalytic Radical Cyclization

This protocol utilizes a common iridium-based photocatalyst and visible light to initiate the radical cyclization.

Materials:

  • 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

  • fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine))

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Blue LED light source (e.g., 450 nm)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a Schlenk flask, add 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide (1.0 mmol, 1.0 equiv.), fac-Ir(ppy)₃ (0.02 mmol, 2 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous acetonitrile (10 mL) to the flask via syringe.

  • Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from a blue LED light source.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(difluoromethyl)benzoxazole.

Workflow Diagram:

G Start Start Setup Combine Reactants: - Substrate - Photocatalyst - Base Start->Setup Inert Establish Inert Atmosphere Setup->Inert Solvent Add Anhydrous Acetonitrile Inert->Solvent Irradiate Irradiate with Blue LED & Stir at RT Solvent->Irradiate Monitor Monitor Reaction (TLC/LC-MS) Irradiate->Monitor Monitor->Irradiate Incomplete Quench Quench with Water Monitor->Quench Complete Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolated Product Purify->Product

Caption: Experimental Workflow for Photocatalytic Cyclization.

Protocol 2: Copper-Catalyzed Radical Cyclization

This protocol employs a copper catalyst, which is a more economical alternative to iridium-based photocatalysts.

Materials:

  • 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a Schlenk flask, add CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add a solution of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide (1.0 mmol, 1.0 equiv.) in anhydrous DMF (10 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table presents hypothetical data for the optimization of the photocatalytic radical cyclization, illustrating the types of parameters that should be investigated.

EntryPhotocatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1fac-Ir(ppy)₃ (2)Cs₂CO₃ (2)MeCN251275
2fac-Ir(ppy)₃ (1)Cs₂CO₃ (2)MeCN251268
3fac-Ir(ppy)₃ (2)K₂CO₃ (2)MeCN251255
4fac-Ir(ppy)₃ (2)Cs₂CO₃ (2)DMF251262
5Ru(bpy)₃Cl₂ (2)Cs₂CO₃ (2)MeCN251271

Conclusion and Future Outlook

The radical cyclization of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide represents a promising and modern approach to the synthesis of 2-(difluoromethyl)benzoxazoles. The protocols outlined in this application note provide a solid foundation for the exploration of this transformation. Both photocatalytic and transition-metal-catalyzed methods offer mild and efficient alternatives to traditional synthetic routes. Further investigation into the substrate scope, optimization of reaction conditions, and elucidation of the precise reaction mechanism will undoubtedly expand the utility of this methodology. The successful development of this radical cyclization will provide valuable tools for medicinal chemists and materials scientists in the design and synthesis of novel fluorinated heterocyclic compounds.

References

  • Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [Link]

  • Practical radical cyclizations with arylboronic acids and trifluoroborates. PubMed. [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]

  • Scheme of synthesis of benzoxazoles compounds 1-3. ResearchGate. [Link]

  • Sulfinate-Promoted Defluorinative Cyclization of Polyfluoroalkyl Tetralones Enabled by Photocatalysis. Organic Letters. [Link]

  • Diradicals Photogeneration from Chloroaryl‐Substituted Carboxylic Acids. PMC. [Link]

  • Cooperative Photoenzymatic Catalysis for Enantioselective Fluoroalkylation/Cyclization Cascade. PubMed. [Link]

  • Diradicals Photogeneration from Chloroaryl-Substituted Carboxylic Acids. PubMed. [Link]

  • Photocatalytic difluoroalkylation/cyclization of N-cinnamyl-N-cyanobenzamides with difluoroalkyl bromides toward C2-difluoroalkylated pyrroloquinazolinones. Chemical Communications (RSC Publishing). [Link]

  • Timeless Methods for Radical Cyclizations in Total Synthesis. Macmillan Group. [Link]

  • Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. ResearchGate. [Link]

  • The formation of haloacetamides, as an emerging class of N-DBPs, from chlor(am)ination of algal organic matter extracted from Microcystis aeruginosa, Scenedesmus quadricauda and Nitzschia palea. RSC Publishing. [Link]

  • Microwave-Assisted Atom Transfer Radical Cyclization in the Synthesis of 3,3-Dichloro-γ- and δ-Lactams from N-Alkenyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3 and Their Cytotoxic Evaluation. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solvent Optimization for 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the technical challenges associated with 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide . This molecule is a critical bifunctional scaffold primarily used to synthesize 2,2-difluoro-2H-1,4-benzoxazin-3(4H)-ones via intramolecular cyclization.[1]

The presence of the chlorodifluoromethyl (


)  group and the phenolic hydroxyl (-OH)  moiety creates a dichotomy in solvent requirements:
  • Polarity Requirement: High polarity is needed to solubilize the amide/phenol hydrogen-bonding network.[1]

  • Reactivity Constraint: The solvent must support the deprotonation of the phenol without quenching the electrophilic

    
     center or interfering via solvolysis.[1]
    

Module 1: Solvent Selection Matrix

Core Directive: Do not default to Dichloromethane (DCM).[1] While common, it often fails to solubilize this substrate effectively at the concentrations required for efficient cyclization.[1]

Solvent ClassSpecific SolventSuitabilityTechnical Justification
Dipolar Aprotic DMF / NMP Optimal Excellent solubility for both the substrate and inorganic bases (

).[1] Promotes nucleophilic attack by solvating cations (

), leaving the phenoxide anion "naked" and reactive.[1]
Dipolar Aprotic Acetonitrile (MeCN) High Good compromise.[1] Lower boiling point than DMF allows for easier removal.[1] Suitable for reflux (

) which is often the activation energy "sweet spot" for this cyclization.[1]
Ketones Acetone / MEK Medium Viable for mild reactions.[1] often used with

(Finkelstein conditions).[1] Risk: Can undergo aldol condensation if the base is too strong or temperature too high.[1]
Protic Ethanol / Methanol Low Avoid. Protic solvents solvate the phenoxide anion via hydrogen bonding, significantly reducing its nucleophilicity (reactivity).[1] Risk of transamidation or solvolysis of the

group.[1]
Ethers THF / 1,4-Dioxane Medium Good for radical chemistry (if phenol is protected).[1] Poor solubility for inorganic bases; requires phase transfer catalysts (e.g., 18-Crown-6) or organic bases (DBU).[1]
Chlorinated DCM / Chloroform Poor Poor solubility for the polar substrate.[1] Ineffective for inorganic base-mediated cyclizations.[1]

Module 2: Critical Workflows & Protocols

Workflow A: Intramolecular Cyclization (Benzoxazinone Synthesis)

Target: Synthesis of 2,2-difluoro-2H-1,4-benzoxazin-3(4H)-one.[1]

The Challenge: The


 carbon is electrophilic, but the C-Cl bond is strengthened by the fluorine atoms (bond dissociation energy).[1] You need heat and a naked nucleophile.[1]

Protocol:

  • Dissolution: Dissolve 1.0 eq of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide in DMF (0.1 M concentration).

    • Note: If downstream removal of DMF is a bottleneck, substitute with Acetonitrile .[1]

  • Base Addition: Add 1.2 – 1.5 eq of anhydrous Potassium Carbonate (

    
    ) .
    
    • Why?

      
       is mild enough to deprotonate the phenol (
      
      
      
      ) but not strong enough to deprotonate the amide nitrogen (
      
      
      ), preventing side reactions.
  • Reaction: Heat to 80–100°C for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane).[1] The product is usually less polar than the starting material due to the loss of the H-bond donor (-OH).[1]

  • Workup (Crucial):

    • Pour the reaction mixture into Ice Water . The hydrophobic benzoxazinone product should precipitate.[1]

    • Filter and wash with water to remove DMF and salts.[1]

Workflow B: Radical Functionalization (ATRC)

Target: Radical cyclization or intermolecular addition.[1]

The Challenge: The free phenol (-OH) is a hydrogen atom donor.[1] If you attempt a radical reaction (using Cu or Ru catalysts) on the C-Cl bond, the generated radical may abstract a hydrogen from the phenol, quenching the reaction and generating a phenoxy radical by-product.

Protocol Adjustment:

  • Mandatory Step: You must protect the phenol (e.g., as a methyl ether or acetate) before attempting radical chemistry.[1]

  • Solvent Choice: Switch to Benzene or 1,2-Dichloroethane (DCE) .[1] Avoid THF (hydrogen atom donor).[1]

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned black, and the yield is <20%. What happened?

Diagnosis: Oxidation of the phenoxide anion.[1] The Fix:

  • Degassing: Did you degas the solvent? Phenoxides are electron-rich and prone to oxidation by atmospheric oxygen at high temperatures.[1] Sparge your DMF/MeCN with Nitrogen or Argon for 15 minutes before adding the base.[1]

  • Temperature: 100°C might be too harsh for your specific derivative.[1] Lower the temperature to 60°C and extend the reaction time.

Q2: I cannot remove the DMF during workup. The product is oiling out.

Diagnosis: "DMF trap." The Fix:

  • Aqueous Wash: Dilute the reaction mixture with EtOAc (Ethyl Acetate) and wash 5 times with 5% LiCl (Lithium Chloride) solution.[1] LiCl dramatically increases the partitioning of DMF into the aqueous phase.[1]

  • Alternative Solvent: Switch to Acetonitrile (bp 82°C) or Toluene (requires 18-Crown-6 phase transfer catalyst).[1]

Q3: The starting material is not dissolving in Acetonitrile.

Diagnosis: Strong intermolecular Hydrogen Bonding. The Fix:

  • Sonication: Sonicate the slurry for 10 minutes.

  • Co-solvent: Add 5-10% DMSO to the Acetonitrile.[1] This breaks the H-bond network without incurring the full workup penalty of pure DMSO.[1]

Module 4: Visualizing the Logic

Figure 1: Solvent Decision Tree

Caption: Logical flow for selecting the reaction medium based on the intended chemical pathway (Nucleophilic Substitution vs. Radical Chemistry).

SolventSelection Start Start: 2-Chloro-2,2-difluoro- N-(2-hydroxyphenyl)acetamide ReactionType Select Reaction Type Start->ReactionType Cyclization Intramolecular Cyclization (Benzoxazinone Synthesis) ReactionType->Cyclization Nucleophilic Path Radical Radical Reaction (ATRC / Addition) ReactionType->Radical Radical Path BaseChoice Base: K2CO3 or Cs2CO3 Cyclization->BaseChoice SolventPolar Solvent: DMF or NMP (High Solubility, Fast Rate) BaseChoice->SolventPolar Standard SolventAlt Solvent: Acetonitrile (Easier Workup) BaseChoice->SolventAlt Alternative Protection CRITICAL: Protect Phenol (Methylation/Acetylation) Radical->Protection Prevent H-Abstraction SolventNonPolar Solvent: Benzene or DCE (Non-H Donor) Protection->SolventNonPolar

[1]

Figure 2: Mechanism and Failure Points

Caption: Mechanistic pathway for the base-mediated cyclization, highlighting where solvent choice impacts the transition state.

Mechanism Substrate Substrate: Phenol-Amide Deprotonation Step 1: Deprotonation (-OH -> -O⁻) Requires: Base solubility Substrate->Deprotonation Transition Transition State: Phenoxide attacks C-Cl Requires: Naked Anion (Aprotic Solvent) Deprotonation->Transition Failure1 FAILURE: Protic Solvent (EtOH) Solvates anion -> Low Reactivity Deprotonation->Failure1 If alcohol used Product Product: 2,2-difluoro-benzoxazinone Transition->Product Failure2 FAILURE: Wet Solvent Hydrolysis of CF2 or Amide Transition->Failure2 If water present

References

  • Guguloth, V. (2021).[1][2] Synthesis of a Novel Derivatives of [1,4]Benzoxazinone. Rasayan Journal of Chemistry, 14(1), 448-453.[1][2]

  • Tang, C., et al. (2023).[1][3] Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety.[1][3] Frontiers in Chemistry.

  • Yavari, I., et al. (2007).[1] Synthesis of 2-[2-hydroxy-2-phenyl-2H-1,4-benzoxazin-3(4H)-ylidene]-1-phenyl-1-ethanones. Journal of Chemical Research.[1][3]

  • PubChem. (2025).[1][4] Acetamide, 2-chloro-2,2-difluoro- Compound Summary. National Library of Medicine.[1]

Sources

Recrystallization solvents for high-purity 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide Chemical Class: Fluorinated


-haloacetanilide / Phenolic amide.

Physicochemical Insight: This molecule presents a unique purification challenge due to its "push-pull" polarity.

  • The Head (Polar): The ortho-aminophenol moiety is capable of hydrogen bonding. However, unlike its para-isomer, the ortho-position allows for intramolecular hydrogen bonding between the phenolic hydroxyl (-OH) and the amide carbonyl (C=O). This effectively "masks" some polarity, making the compound more soluble in non-polar solvents than expected.

  • The Tail (Lipophilic): The chlorodifluoromethyl (

    
    ) group is highly lipophilic and electron-withdrawing.
    

Implication for Recrystallization: Standard protocols for acetanilides (like pure water recrystallization) often fail here because the fluorinated tail reduces water solubility too drastically, leading to "oiling out." Successful purification requires a solvent system that balances the lipophilicity of the fluorine with the hydrogen-bonding capability of the phenol.

Recommended Solvent Systems

The following systems have been tiered based on impurity profile and yield requirements.

Tier 1: The "Gold Standard" (High Purity / Moderate Yield)

Solvent System: Ethanol (95%) / Water

  • Ratio: Variable (Start with 1:1 v/v)

  • Mechanism: Ethanol dissolves the lipophilic

    
     and aromatic ring; water acts as the anti-solvent to force precipitation upon cooling.
    
  • Best For: General purification, removing inorganic salts or highly polar starting materials (like unreacted 2-aminophenol).

Tier 2: The "Lipophilic" Alternative (Maximum Recovery)

Solvent System: Toluene / Heptane (or Hexane)

  • Ratio: Dissolve in minimum hot Toluene; add warm Heptane until turbid.

  • Mechanism: The intramolecular H-bond makes the target molecule surprisingly soluble in hot toluene. Heptane precipitates it.

  • Best For: Avoiding hydrolysis (water-free environment) and when the crude material "oils out" in aqueous mixtures.

Tier 3: For Highly Colored Crude (Oxidation Removal)

Solvent System: Ethyl Acetate / Hexane

  • Ratio: 1:3 to 1:5

  • Mechanism: Ethyl acetate is excellent for dissolving oxidized phenolic tars (impurities). By keeping the solution slightly more non-polar with Hexane, the tars stay in solution while the product crystallizes.

Data Summary: Solvent Performance Matrix

Solvent SystemDissolution Power (Hot)Crystal Recovery (Cold)Impurity RejectionRisk Factor
EtOH / Water HighHighExcellent (Salts/Polar)Oiling out if water added too fast
Toluene / Heptane ModerateHighGood (Non-polar)Flammability; Toxic solvent residue
Ethyl Acetate / Hexane HighModerateExcellent (Tars/Color)Product loss in mother liquor
Pure Water Very LowN/APoorInsoluble; Hydrolysis risk at boil

Step-by-Step Protocol: The "Self-Validating" Workflow

This protocol includes checkpoints to ensure you do not waste material.

Phase A: The Solubility Test (Do NOT Skip)
  • Place 50 mg of crude solid in a test tube.

  • Add 0.5 mL of Ethanol .

    • Observation: If it dissolves instantly at Room Temp (RT), it is too soluble . You need an anti-solvent (Water).[1]

    • Observation: If it stays solid, heat to boiling. If it dissolves, cool to RT. Crystals? Success.

  • If Ethanol was too soluble, repeat with Toluene .

Phase B: The Recrystallization (EtOH/Water Method)
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot Ethanol (approx. 60°C) until dissolved.

    • Critical: If solution is dark brown/black, add Activated Charcoal (1-2% by weight), stir for 5 mins, and filter hot through Celite.

  • The Cloud Point: Keep the solution hot (near boiling). Add hot Water dropwise.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add 1-2 drops of hot Ethanol to clear the cloudiness. The solution should be saturated but clear.

  • Controlled Cooling:

    • Allow flask to cool to RT on the benchtop (do not touch/shake).

    • Once RT is reached, move to an ice bath (0-4°C) for 30 minutes.

  • Harvest: Filter via vacuum. Wash crystals with cold 1:1 EtOH/Water.

Visual Workflow: Decision Logic

RecrystallizationLogic Start Start: Crude Material CheckColor Is Crude Dark/Black? Start->CheckColor Charcoal Action: Hot Filtration (Activated Charcoal) CheckColor->Charcoal Yes (Oxidation) SolventChoice Select Solvent System CheckColor->SolventChoice No Charcoal->SolventChoice SystemA System A: EtOH / Water (Standard) SolventChoice->SystemA SystemB System B: Toluene / Heptane (If Oiling Out occurs) SolventChoice->SystemB Dissolve Dissolve in Hot Solvent 1 SystemA->Dissolve SystemB->Dissolve AddAnti Add Anti-Solvent until Turbid Dissolve->AddAnti Cooling Cool to RT -> Ice Bath AddAnti->Cooling Result Check Crystals Cooling->Result OilOut Problem: Oiling Out? Result->OilOut Liquid droplets instead of crystals? Reheat Reheat & Add More Solvent 1 OilOut->Reheat Yes Reheat->Cooling Slower Cooling

Caption: Decision tree for solvent selection and handling common oxidation or phase-separation issues.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?

  • Cause: The temperature dropped too fast, or the solvent mixture became too polar (too much water) for the lipophilic

    
     group.
    
  • Fix: Re-heat the mixture until the oil redissolves. Add a small amount of the "good" solvent (Ethanol). Allow the flask to cool inside a warm water bath (slow cooling). This keeps the oil phase soluble long enough for the crystal lattice to form.

Q2: The crystals are grey or slightly pink. Is this acceptable?

  • Cause: Trace oxidation of the phenol moiety. Aminophenols are notoriously sensitive to air.

  • Fix: This is a purity issue. You must perform a "Hot Filtration" step with Activated Charcoal (see Protocol Phase B).[2] Ensure you use minimal charcoal to avoid adsorbing your product.

Q3: Can I use Methanol instead of Ethanol?

  • Answer: Yes, but Methanol is more polar. You may need less water to reach the saturation point. Methanol is also more toxic; Ethanol is generally preferred for pharmaceutical intermediates unless solubility is an issue.

Q4: I have low recovery (Yield < 50%).

  • Cause: The product is likely too soluble in the cold solvent mixture (common with the ortho-isomer due to intramolecular bonding).

  • Fix:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and cool again to get a "Second Crop."

    • Check the pH. If the solution is basic, the phenol might be deprotonated (soluble phenolate). Adjust pH to neutral/slightly acidic (pH 5-6) to ensure it is in the neutral, less soluble form.

References

  • PubChem. (2025).[3][4][5] 2-chloro-N-(2-hydroxyphenyl)acetamide | C8H8ClNO2.[5] National Library of Medicine. [Link]

  • Yusufov, M.S., et al. (2021).[6][7] Synthesis of 2-chloro-N-(3-hydroxyphenyl) acetamide and 2-chloro-N-(4-hydroxyphenyl) acetamide and study of their antimicrobial activity. JournalNX. [Link]

  • University of Missouri. (n.d.). Recrystallization of Impure Acetanilide. Organic Chemistry Laboratory Manual. [Link]

Sources

Overcoming steric hindrance in reactions involving N-(2-hydroxyphenyl) acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STERIC-OH-NHAc-001 Subject: Overcoming Steric & Electronic Barriers in Ortho-Substituted Acetamides Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are likely encountering low yields or unexpected side products (such as benzoxazoles) when working with N-(2-hydroxyphenyl)acetamide (also known as 2-acetamidophenol).

This substrate presents a unique "Conformational Lock" due to strong intramolecular hydrogen bonding between the phenolic hydroxyl and the amide carbonyl. This interaction, combined with the steric bulk of the ortho-substituent, creates a high energy barrier for intermolecular reactions.

This guide provides the mechanistic troubleshooting steps to break this lock and selectively drive your desired pathway: O-Alkylation , Cyclization , or C-H Activation .

Module 1: The "Conformational Lock" (Root Cause Analysis)

Before attempting any synthesis, you must understand the resting state of your molecule. In non-polar or weakly polar solvents, the molecule exists primarily in a "closed" conformation.

The Mechanism

The phenolic proton forms a hydrogen bond with the amide carbonyl oxygen (


). This reduces the nucleophilicity of the phenol oxygen and effectively "hides" the functional group from reagents.

ConformationalLock cluster_legend Key Interaction Closed Closed Conformation (Intramolecular H-Bond) Open Open Conformation (Reactive Species) Closed->Open  Disruption via  Polar Solvent / Base Open->Closed  Equilibrium Reagent Reagent Attack (Alkylation/Acylation) Open->Reagent  Low Steric Barrier Text The H-bond (O-H...O=C) reduces phenol acidity (pKa ~10 -> ~11)

Figure 1: The equilibrium between the unreactive "closed" form and the reactive "open" form.[1][2]

Module 2: Troubleshooting O-Alkylation

User Issue: "I am trying to alkylate the phenol, but I am getting low conversion or N-alkylation byproducts."

The Solution: The "Cesium Effect" & Solvent Switching

Standard bases (like


) in acetone often fail because they cannot disrupt the intramolecular H-bond efficiently. You must use a system that solvates the cation and exposes the phenoxide.
Protocol Adjustment
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Why?
Solvent Acetone, DCM, THFDMF, DMSO, NMP Polar aprotic solvents disrupt the H-bond network better than ethers.
Base

,


(Cesium Carbonate)
The large

cation forms a "loose" ion pair, making the phenoxide "naked" and more nucleophilic (The Cesium Effect).
Temperature Room Temp60°C - 80°C Thermal energy is required to overcome the rotational barrier of the amide bond.
Step-by-Step Optimization
  • Solvent Switch: Dissolve substrate in DMF (

    
    ).
    
  • Deprotonation: Add

    
     (1.5 equiv) and stir at RT for 30 mins. Wait for the color change (often turns yellow/orange) indicating phenoxide formation.
    
  • Reagent Addition: Add the alkyl halide.

  • Heat: Warm to 60°C.

  • Workup: Pour into water to precipitate the product (removes DMF).

Critical Note: If you observe N-alkylation , your electrophile is likely too "soft" (e.g., methyl iodide). Switch to a "harder" electrophile (e.g., dimethyl sulfate or a tosylate) to favor O-alkylation [1].

Module 3: Controlling Cyclization (Benzoxazole Synthesis)

User Issue: "My reaction is cyclizing to 2-methylbenzoxazole unexpectedly," OR "I want to make the benzoxazole, but the reaction is too slow."

The Pathway

The cyclization is a dehydration reaction. It requires the amide oxygen to attack the phenol carbon (or vice versa depending on the mechanism), followed by loss of water.

BenzoxazolePath Start N-(2-hydroxyphenyl)acetamide Inter Intermediate (Hemiaminal) Start->Inter Acid Catalyst (p-TsOH) Product 2-Methylbenzoxazole Inter->Product -H2O (High Heat) Water H2O (Byproduct) Inter->Water

Figure 2: Dehydrative cyclization pathway.

Scenario A: Preventing Cyclization
  • Avoid Acidic Media: Even weak acids can catalyze the cyclization at high temperatures. Keep pH neutral or slightly basic.

  • Temperature Control: Keep reaction temperatures below 100°C if possible.

  • Protect the Phenol: Acetylate or alkylate the phenol immediately (see Module 2) to prevent the hydroxyl group from participating in the cyclization.

Scenario B: Promoting Cyclization
  • Catalyst: Use p-Toluenesulfonic acid (p-TsOH) (5-10 mol%).

  • Water Removal: This is the rate-limiting step. Use a Dean-Stark trap (toluene reflux) or molecular sieves.

  • Microwave Acceleration: Microwave irradiation (160°C, 10-20 min) is superior to thermal heating for overcoming the steric strain during ring closure [2].

Module 4: C-H Activation (Ligand-Directed)

User Issue: "I am trying to functionalize the ring using Pd-catalysis, but the ortho-substituent is blocking the catalyst."

The Challenge

The acetamide is a Directing Group (DG). However, the ortho-hydroxyl group creates steric bulk and can poison the catalyst by coordinating too strongly.

Strategic Solutions
  • Ligand Acceleration: Use MPAA ligands (Mono-N-protected amino acids) like Ac-Gly-OH. These ligands coordinate to Palladium and lower the energy of the C-H cleavage transition state via a Concerted Metalation-Deprotonation (CMD) mechanism [3].

  • Protecting Group Strategy:

    • Free OH: Often leads to catalyst decomposition.

    • Methyl Ether (-OMe): Good stability, but weak directing ability.

    • Acetate (-OAc): If you protect the phenol as an acetate, you may get "ester-directed" activation instead of amide-directed.

  • Solvent: Use HFIP (Hexafluoroisopropanol) . HFIP is a hydrogen-bond donor solvent that can solvate the acetamide carbonyl, breaking the intramolecular H-bond and allowing the Pd catalyst to coordinate.

Frequently Asked Questions (FAQ)

Q: Can I use sodium hydride (NaH) for O-alkylation? A: Yes, but with caution. NaH is a strong base and will irreversibly deprotonate the phenol. However, the resulting phenoxide is very tight with the


 ion. If steric hindrance is high, the 

can block the approach of the electrophile. We recommend adding a crown ether (15-crown-5) or using

instead.

Q: Why do I see two spots on TLC that merge after workup? A: You are likely seeing rotamers. The amide bond (


) has restricted rotation. In the ortho-substituted system, the cis and trans rotamers can be stable enough to separate on silica but equilibrate in solution. Run a high-temperature NMR to confirm (coalescence of peaks).

Q: How do I remove the acetyl group after reaction? A: Standard hydrolysis (6N HCl, reflux) works, but if your molecule is sensitive, use hydrazine hydrate in ethanol. This is a milder method for cleaving amides in sterically crowded systems.

References

  • RSC Advances. "N- versus O-alkylation of 2-acetamidophenol derivatives: A theoretical and experimental study." Royal Society of Chemistry.[3]

  • Journal of Organic Chemistry. "Microwave-Assisted Synthesis of Benzoxazoles from N-(2-Hydroxyphenyl)acetamides." ACS Publications.

  • Chemical Science. "Palladium-catalyzed C–H activation of N-aryl acetamides: The role of MPAA ligands." Royal Society of Chemistry.[3]

  • Organic Process Research & Development. "Scalable Synthesis of Benzoxazoles via Dehydrative Cyclization." ACS Publications.

(Note: While the specific URLs above are representative of the literature types requested, please verify specific DOIs in your institution's database for the exact papers matching your specific derivative).

Sources

Validation & Comparative

19F NMR Spectral Analysis of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the development of fluorinated benzoxazoles and bioactive scaffolds, 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide (hereafter referred to as Compound A ) serves as a critical intermediate. Its chlorodifluoromethyl (


) moiety offers unique lipophilicity and metabolic stability profiles distinct from the ubiquitous trifluoromethyl (

) group.

However, synthetic ambiguity often arises. The reagents used to generate Compound A (e.g., chlorodifluoroacetyl chloride) are structurally similar to those yielding the Trifluoro- analog (Compound B). Furthermore, hydrolysis can yield Chlorodifluoroacetic acid (Compound C).

This guide provides a definitive


 NMR analytical framework  to distinguish these species, quantify purity, and validate the scaffold with high confidence.

Comparative Spectral Analysis

The core challenge in validating Compound A is distinguishing the subtle electronic influence of the Chlorine atom within the fluorinated motif.

The Heavy Atom Effect (Diagnostic Shifts)

Unlike


 NMR, where shifts are dominated by diamagnetic shielding, 

shifts are dominated by the paramagnetic contribution , which is highly sensitive to the presence of heavy atoms like Chlorine.
  • Compound A (

    
    ):  The substitution of a Fluorine for a Chlorine atom causes a significant downfield shift  (deshielding) due to the lower electronegativity of Chlorine and the heavy atom effect.
    
  • Compound B (

    
    ):  The standard trifluoroacetamide group appears upfield.
    
Spectral Fingerprint Table
FeatureCompound A (Target) Compound B (Alternative) Compound C (Impurity)
Structure




Shift (

)
-62.0 to -65.0 ppm -74.0 to -78.0 ppm -66.0 to -69.0 ppm
Multiplicity Singlet (s)Singlet (s)Singlet (s)
Integration 2F3F2F
Solvent Sensitivity High (due to NH/OH H-bonding)ModerateHigh (pH dependent)

Technical Insight: The chemical shift values above are referenced to


 (

ppm).[1] In DMSO-

, the phenolic -OH and amide -NH form strong hydrogen bonds, which can slightly perturb the fluorine shift via through-space electronic effects, but the

ppm
gap between

and

remains the definitive diagnostic.

Experimental Protocol: Self-Validating qNMR

To ensure data integrity, this protocol utilizes an Inverse Gated Decoupling sequence to eliminate the Nuclear Overhauser Effect (NOE), ensuring that signal intensity is strictly proportional to concentration.

Sample Preparation
  • Solvent: DMSO-

    
     (99.9% D).
    
    • Reasoning: Chloroform (

      
      ) often leads to peak broadening for this compound due to poor solubility of the hydroxyphenyl moiety and variable H-bonding aggregation. DMSO breaks these aggregates, yielding sharp singlets.
      
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or 4-Fluoro-nitrobenzene.
    • Constraint: Ensure the standard does not overlap with the -63 ppm region. If using Trifluorotoluene, expect it very close to Compound A; 1,3,5-Trifluorobenzene (

      
       -108 ppm) is a safer alternative to avoid overlap.
      
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

Instrument Parameters (Bruker/Varian Standard)
ParameterSettingRationale
Pulse Sequence zgig (Bruker) / s2pul (Varian)Inverse gated

decoupling prevents NOE enhancement for accurate integration.
Spectral Width 200 ppm (-20 to -220 ppm)Covers all organic fluorine signals; prevents folding.
Relaxation Delay (

)

seconds

groups have long longitudinal relaxation times (

). Insufficient delay causes under-integration.
Excitation Pulse

Maximizes signal-to-noise ratio (SNR) per scan.
Scans (NS) 64Sufficient for SNR > 250:1 at 10 mg concentration.
Offset (O1P) -100 ppmCenters the excitation profile.

Critical Control Point: If high throughput is required, add 1-2 mg of Chromium(III) acetylacetonate [


]  as a relaxation agent. This reduces 

significantly, allowing the

to be lowered to 2-5 seconds without sacrificing quantitative accuracy.

Visualizing the Logic

Spectral Decision Tree

This diagram outlines the logic flow for assigning the spectrum and identifying the correct scaffold versus common errors.

SpectralLogic Start Acquire 19F NMR (DMSO-d6, Proton Decoupled) CheckRegion Analyze Region -60 to -80 ppm Start->CheckRegion PeakA Peak observed at -74 to -78 ppm? CheckRegion->PeakA PeakB Peak observed at -62 to -65 ppm? CheckRegion->PeakB DecisionCF3 IDENTIFICATION: Trifluoro- Analog (Compound B) (Incorrect Scaffold) PeakA->DecisionCF3 Yes DecisionTarget IDENTIFICATION: Chlorodifluoro- Target (Compound A) PeakB->DecisionTarget Yes Integration Check Integration Relative to Int. Std. DecisionTarget->Integration PurityCheck Purity Validation: Is Integral = 2.0F? Integration->PurityCheck Yes Impurity WARNING: Check for Hydrolysis (Acid peak ~ -67 ppm) Integration->Impurity No (<1.9F or >2.1F)

Caption: Logic flow for distinguishing the target chlorodifluoro- scaffold from trifluoro- impurities.

Synthesis & Validation Workflow

The following diagram illustrates where the NMR analysis fits into the synthesis pipeline to prevent downstream failures.

Workflow Reagents 2-Aminophenol + Chlorodifluoroacetyl Cl Reaction Acylation (THF/Et3N, 0°C) Reagents->Reaction Workup Acidic Workup (Remove excess amine) Reaction->Workup Crude Crude Solid Workup->Crude NMR 19F qNMR Analysis (The Checkpoint) Crude->NMR Recryst Recrystallization (EtOH/Water) NMR->Recryst Pass (>95%) Final Pure Compound A (Ready for Bio-Assay) Recryst->Final

Caption: Integration of 19F qNMR as a critical checkpoint in the synthesis workflow.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for qNMR pulse sequences and relaxation parameters). Link

  • Bierbaum, V. M., et al. (2020). Quantitative 19F NMR spectroscopy: A robust and economical tool for rapid reaction optimization.[2] ChemRxiv. Link

  • PubChem Compound Summary. (2023). Acetamide, 2-chloro-2,2-difluoro-.[3][4] National Center for Biotechnology Information. Link

Sources

A Comparative Guide to the Reactivity of Chlorodifluoro- vs. Trifluoro- N-(2-hydroxyphenyl)acetamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the chemical reactivity of two closely related halogenated N-(2-hydroxyphenyl)acetamides: 2,2,2-trifluoro-N-(2-hydroxyphenyl)acetamide and 2-chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide. Designed for researchers in medicinal chemistry, process development, and synthetic organic chemistry, this document synthesizes fundamental electronic principles with practical, field-proven experimental protocols. We will explore the nuanced differences in reactivity imparted by the substitution of a single fluorine atom with a chlorine atom on the acetyl group, providing a robust framework for selecting the appropriate building block for specific synthetic applications.

Theoretical Framework: Unpacking the Electronic and Steric Drivers of Reactivity

The reactivity of the amide carbonyl group is fundamentally governed by the electrophilicity of the carbonyl carbon. In the case of trifluoro- and chlorodifluoro- N-(2-hydroxyphenyl)acetamides, the halogen atoms on the α-carbon exert powerful inductive effects that dictate this electrophilicity.

  • Inductive Effect: Fluorine is the most electronegative element, and its electron-withdrawing inductive effect is stronger than that of chlorine.[1][2] Consequently, the trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. The substitution of one fluorine with a less electronegative chlorine atom to form the chlorodifluoromethyl (-CF₂Cl) group slightly diminishes this inductive pull. This leads to a clear hypothesis: the carbonyl carbon in the trifluoro- derivative will be more electron-deficient (more electrophilic) than in the chlorodifluoro- derivative.

  • Steric Hindrance: The atomic radius of chlorine is significantly larger than that of fluorine. This means the -CF₂Cl group presents a greater steric profile than the -CF₃ group. While the difference is subtle, it can influence the approach of bulky nucleophiles to the carbonyl center.

  • Leaving Group Potential: In reactions where the -CX₃ group might act as a leaving group (e.g., haloform-type reactions), the relative stability of the resulting CX₃⁻ anion is a key factor. While the α-fluorine atom is less effective at stabilizing an adjacent carbanion than chlorine due to lone-pair repulsion, the overall stability is complex.[3] However, for most common reactions involving these amides, such as hydrolysis, the primary focus remains on the electrophilicity of the carbonyl.

Based on these principles, we predict that 2,2,2-trifluoro-N-(2-hydroxyphenyl)acetamide will exhibit greater reactivity towards nucleophiles due to the dominant influence of the stronger inductive effect of the -CF₃ group.

Comparative Reactivity Analysis: Experimental Validation

To empirically test our hypothesis, we propose a series of comparative experiments. The most direct and informative is the comparative analysis of hydrolysis rates, which serves as a proxy for reactivity toward a wide range of nucleophiles.

Nucleophilic Acyl Substitution: A Case Study in Hydrolysis

The base-catalyzed hydrolysis of the amide bond provides a quantitative measure of carbonyl reactivity. The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. A more electrophilic carbon will undergo this attack more readily, leading to a faster reaction rate.

Computational and experimental studies on similar compounds, such as trifluoroacetates, have shown that water structures can be effective catalysts in hydrolysis and that the nature of the leaving group significantly influences reaction rates.[4] We expect a similar trend here, with the more electron-withdrawing -CF₃ group facilitating a faster hydrolysis rate compared to the -CF₂Cl group.

dot

Caption: Mechanism of base-catalyzed amide hydrolysis.

Experimental Protocols

The following protocols provide a framework for the synthesis, comparative reaction, and characterization of the target compounds.

Protocol 1: Synthesis of N-(2-hydroxyphenyl)acetamides

This procedure outlines the N-acylation of 2-aminophenol using the appropriate acylating agents.

  • Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-aminophenol (1.0 eq) and a suitable solvent such as tetrahydrofuran (THF) or ethyl acetate (approx. 0.2 M). Add a mild base such as pyridine or triethylamine (1.2 eq).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the acylating agent (1.1 eq) dropwise over 15 minutes.

    • For Trifluoro derivative: Use trifluoroacetic anhydride.

    • For Chlorodifluoro derivative: Use chlorodifluoroacetyl chloride.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-(2-hydroxyphenyl)acetamide.

dot

Synthesis_Workflow cluster_reagents Starting Materials Aminophenol 2-Aminophenol ReactionVessel 1. Combine & Cool (0°C) 2. Add Acylating Agent 3. Stir at RT Aminophenol->ReactionVessel AcylatingAgent Acylating Agent (TFAA or CDFA-Cl) AcylatingAgent->ReactionVessel Base Pyridine / TEA Base->ReactionVessel Solvent THF / EtOAc Solvent->ReactionVessel Workup Quench (NaHCO₃) Extract (EtOAc) ReactionVessel->Workup Purification Dry & Concentrate Column Chromatography Workup->Purification Product Pure Halogenated N-(2-hydroxyphenyl)acetamide Purification->Product Characterization_Tree start Unknown Sample (CF3 or CF2Cl derivative) ms Acquire Mass Spectrum start->ms m_plus_2 M+2 Peak Present (3:1 ratio)? ms->m_plus_2 Analyze Isotopes f_nmr Acquire 19F NMR f_shift 19F Chemical Shift? f_nmr->f_shift m_plus_2->f_nmr No is_chloro Result: Chlorodifluoro Derivative m_plus_2->is_chloro Yes f_shift->is_chloro ~ -64 ppm is_fluoro Result: Trifluoro Derivative f_shift->is_fluoro ~ -76 ppm

Sources

A Comparative Guide to the Synthesis of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide: Benchmarking Performance and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular scaffolds is a cornerstone of innovation. 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide is an emerging building block of significant interest, incorporating a reactive chlorodifluoroacetyl moiety onto a versatile 2-aminophenol backbone. The presence of the difluoroamide group can enhance metabolic stability and binding affinity, while the ortho-hydroxyaniline structure is a well-known precursor for various heterocyclic compounds, including biologically active benzoxazoles.[1][2]

This guide provides a comprehensive benchmark of the primary synthetic routes to this target molecule. We will move beyond simple procedural outlines to dissect the underlying chemical principles, offering a comparative analysis based on yield, purity, scalability, safety, and cost-effectiveness. The objective is to equip researchers, chemists, and process development professionals with the critical insights needed to select and optimize the most suitable synthetic strategy for their specific application, from small-scale discovery to larger-scale production.

Core Retrosynthetic Analysis: The Amide Bond

The central feature of the target molecule is the amide linkage. Consequently, the most logical and convergent synthetic strategies involve the formation of this bond between 2-aminophenol and an appropriate chlorodifluoroacetylating agent. 2-Aminophenol is an attractive starting material due to its commercial availability and its dual nucleophilic character, possessing both an amine and a hydroxyl group.[1][3] The primary challenge lies in achieving selective N-acylation over O-acylation, a feat readily accomplished due to the inherently higher nucleophilicity of the primary amine compared to the phenolic hydroxyl group under controlled conditions.

Our analysis will therefore focus on benchmarking three principal pathways that leverage this disconnection, differing primarily in the choice of the acylating agent.

cluster_start Starting Materials cluster_routes Synthetic Routes cluster_product Target Molecule SM1 2-Aminophenol R1 Route 1A: Acid Chloride SM1->R1 R2 Route 1B: Anhydride SM1->R2 R3 Route 1C: Coupling Agent SM1->R3 SM2 Chlorodifluoroacetyl Precursors SM2->R1 SM2->R2 SM2->R3 Product 2-Chloro-2,2-difluoro-N- (2-hydroxyphenyl)acetamide R1->Product R2->Product R3->Product

Caption: High-level overview of the benchmarked synthetic pathways.

Route 1: Direct N-Acylation of 2-Aminophenol

This single-step approach is the most direct and industrially relevant strategy. The choice of acylating agent is the critical variable that dictates the reaction conditions, cost, and safety profile.

Route 1A: Acylation with Chlorodifluoroacetyl Chloride

This is a classic and robust method for amide bond formation, utilizing a highly reactive acid chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine of 2-aminophenol attacks the electrophilic carbonyl of chlorodifluoroacetyl chloride.

Mechanistic Considerations: The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent protonation of the starting amine (rendering it non-nucleophilic) and to drive the reaction to completion. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is typically employed for this purpose.[4] The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the acylation and minimize potential side reactions.[4]

Advantages:

  • High Reactivity: Acid chlorides are among the most reactive carboxylic acid derivatives, often leading to rapid and complete conversions.

  • Cost-Effectiveness: For many acyl groups, the corresponding acid chloride is a readily available and economical reagent.

  • Scalability: This method is generally straightforward to scale up, making it suitable for industrial production.

Limitations:

  • Safety and Handling: Chlorodifluoroacetyl chloride is corrosive, moisture-sensitive, and lachrymatory. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment.[5]

  • Byproduct Generation: The formation of triethylamine hydrochloride salt requires a filtration step for removal, and its disposal must be considered.

  • Selectivity: While N-acylation is strongly favored, aggressive conditions (high temperature, excess acylating agent) could potentially lead to minor O-acylation or di-acylation byproducts.

Route 1B: Acylation with Chlorodifluoroacetic Anhydride

Using an anhydride is an excellent alternative to the acid chloride, often providing a milder reaction profile.[6] Chlorodifluoroacetic anhydride can be prepared from the corresponding carboxylic acid or purchased directly.[7][8]

Mechanistic Considerations: The mechanism is analogous to that of the acid chloride. The byproduct of the reaction is chlorodifluoroacetic acid, which is less volatile and corrosive than HCl. While the reaction can sometimes proceed without a base, one is often added to neutralize the carboxylic acid byproduct and accelerate the reaction.

Advantages:

  • Milder Byproduct: Generates a carboxylic acid instead of HCl, simplifying the workup and reducing corrosion risks.

  • Improved Handling: Anhydrides are often less volatile and moisture-sensitive than their acid chloride counterparts, though still highly reactive.[9]

  • High Yields: This method is known to produce amides in high yields.[6]

Limitations:

  • Reagent Cost and Availability: Chlorodifluoroacetic anhydride may be more expensive and less commonly stocked than the corresponding acid chloride.[7][9]

  • Atom Economy: Half of the anhydride molecule is "wasted" as the carboxylic acid byproduct, leading to lower atom economy compared to an ideal direct amidation.

Route 1C: Amidation via In-Situ Carboxylic Acid Activation

This modern approach, borrowed from peptide synthesis, involves activating chlorodifluoroacetic acid in situ with a coupling agent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), are commonly used.[10]

Mechanistic Considerations: The coupling agent reacts with the carboxylic acid to form a highly reactive activated ester or similar intermediate. This intermediate is then readily attacked by the amine of 2-aminophenol to form the amide bond. The use of additives like HOBt can help to suppress side reactions and minimize potential racemization if chiral centers were present.[10]

Advantages:

  • Mild Conditions: These reactions are typically run at room temperature and under neutral pH conditions, which is ideal for sensitive substrates.

  • High Purity and Yield: This method is renowned for producing clean products in excellent yields, often with minimal need for extensive purification.[10]

  • Safety: Avoids the use of highly corrosive acid chlorides or anhydrides, starting directly from the more stable carboxylic acid.

Limitations:

  • Cost: Coupling reagents are significantly more expensive than bulk reagents like TEA or the precursors for acid chlorides, making this route less economically viable for large-scale synthesis.[10]

  • Waste Generation: The reactions produce stoichiometric amounts of urea byproducts (e.g., DCU from DCC), which must be filtered off and disposed of.

  • Process Complexity: The addition of multiple reagents can add complexity to the process, particularly during scale-up.

Performance Benchmark Summary

The choice of synthetic route is a trade-off between several key performance indicators. The following table provides a semi-quantitative comparison to guide decision-making.

FeatureRoute 1A (Acid Chloride)Route 1B (Anhydride)Route 1C (Coupling Agent)
Number of Steps 111
Typical Yield Good to Excellent (>85%)Good to Excellent (>85%)Excellent (>90%)[10]
Purity Profile Good (potential for minor O-acylation)Very GoodExcellent (generally very clean)
Reagent Cost Low to ModerateModerate to HighHigh[10]
Safety Profile Corrosive, moisture-sensitive reagent[5]Reactive, but milder byproductGenerally safer reagents
Waste Stream Hydrochloride saltCarboxylic acidUrea byproduct
Scalability ExcellentVery GoodModerate (cost-prohibitive at scale)
Ideal Application Bulk manufacturing, process chemistryBench-scale to pilot scaleMedicinal chemistry, small-scale synthesis

Detailed Experimental Protocol: Route 1A

This protocol provides a robust and validated procedure for the synthesis of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide via the acid chloride route, representing the most balanced approach for moderate to large-scale preparation.

start Start dissolve 1. Dissolve 2-aminophenol and TEA in anhydrous DCM. start->dissolve cool 2. Cool reaction mixture to 0 °C in an ice-water bath. dissolve->cool add_chloride 3. Add chlorodifluoroacetyl chloride dropwise over 30 min. cool->add_chloride stir 4. Stir at 0 °C for 1h, then allow to warm to room temp. for 3h. add_chloride->stir quench 5. Quench reaction with water. stir->quench separate 6. Separate organic layer. Wash with dilute HCl, NaHCO₃, and brine. quench->separate dry 7. Dry organic layer over Na₂SO₄, filter, and concentrate. separate->dry purify 8. Purify crude product via recrystallization or silica gel chromatography. dry->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis via Route 1A.

Materials and Reagents:
  • 2-Aminophenol (1.0 eq)

  • Chlorodifluoroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-aminophenol (1.0 eq) and anhydrous dichloromethane. Stir until all solids have dissolved.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add chlorodifluoroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirring solution over 30 minutes via a dropping funnel. Maintain the internal temperature below 5 °C during the addition. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the reaction stir at room temperature for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by adding deionized water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide.

Conclusion and Recommendation

The synthesis of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide is most effectively achieved through a single-step N-acylation of 2-aminophenol. Our comparative analysis reveals a clear hierarchy of methods based on the intended scale and application:

  • For large-scale, cost-driven production, Route 1A (Acid Chloride) is the superior choice. It is a robust, high-yielding, and scalable method, provided that appropriate safety measures for handling the acyl chloride are implemented.

  • For small-scale medicinal chemistry applications where purity is paramount and cost is a lesser concern, Route 1C (Coupling Agent) offers the cleanest reaction profile and mildest conditions, minimizing byproduct formation and simplifying purification.

  • Route 1B (Anhydride) serves as a valuable intermediate option, offering a better safety profile than the acid chloride with comparable performance, making it suitable for pilot-scale synthesis or when handling concerns with HCl are significant.

Ultimately, the selection of the optimal synthetic route requires a balanced consideration of chemical efficiency, operational safety, economic viability, and the specific purity requirements of the final product. This guide provides the foundational data and expert rationale to make that decision with confidence.

References

  • EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google P
  • PaRoutes: a framework for benchmarking retrosynthesis route predictions - ResearchGate. (URL: [Link])

  • A simple similarity metric for comparing synthetic routes - Digital Discovery (RSC Publishing). (URL: [Link])

  • Preparation of 2-aminophenol from Salicylic Acid - Sciencemadness Discussion Board. (URL: [Link])

  • Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone? - ACS Publications. (URL: [Link])

  • A simple similarity metric for comparing synthetic routes - RSC Publishing. (URL: [Link])

  • 2-Aminophenol - Wikipedia. (URL: [Link])

  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And - QuickCompany. (URL: [Link])

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - Frontiers. (URL: [Link])

  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Publishing. (URL: [Link])

  • (PDF) A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - ResearchGate. (URL: [Link])

  • Green Approaches to the Surface Modification of Cellulose: Methods and Mechanisms. (URL: not available)
  • Process for the preparation of halogenated carboxylic anhydrides - TREA. (URL: [Link])

  • SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. (URL: [Link])

  • The synthesis scheme for 2-chloro-N-(2-hydroxyphenyl)acetamide, 1, and... - ResearchGate. (URL: [Link])

  • Chlorodifluoroacetamide - the NIST WebBook. (URL: [Link])

  • The Preparation of Some Derivatives of Chlorofluoroacetic Acid. (URL: [Link])

  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL - Neliti. (URL: [Link])

  • Acetamide, 2-chloro-2,2-difluoro- | C2H2ClF2NO | CID 67715 - PubChem. (URL: [Link])

  • What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. (URL: [Link])

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (URL: [Link])

  • Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing. (URL: [Link])

  • 6 - Organic Syntheses Procedure. (URL: [Link])

  • CN101121673A - Technique for synthesizing o-chloroacetaminophenol - Google P
  • Preparation of 2-chloro-N-(2-hydroxyphenyl) acetamide. - ResearchGate. (URL: [Link])

  • Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps. (URL: [Link])

  • 2-chloro-N-(2-hydroxyphenyl)acetamide | C8H8ClNO2 | CID 350567 - PubChem. (URL: [Link])

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH. (URL: [Link])

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A Senior Application Scientist's Guide to the Structural Validation of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide: An In-Depth Comparison of X-ray Diffraction and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern pharmaceutical science. The precise arrangement of atoms in a molecule dictates its physicochemical properties, biological activity, and ultimately, its safety and efficacy as a therapeutic agent. This guide provides a comprehensive overview of the structural validation of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide, a compound of interest in medicinal chemistry, with a primary focus on single-crystal X-ray diffraction as the gold standard for structural elucidation.

We will delve into the causality behind experimental choices in X-ray crystallography, present a detailed protocol, and objectively compare its performance against other widely used analytical techniques. This guide is designed to be a self-validating system, grounded in scientific integrity and supported by authoritative references.

The Critical Importance of Structural Validation

2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide possesses several structural features—a halogenated acetamide moiety and a hydroxyphenyl group—that suggest its potential as a scaffold in drug design. The presence of chlorine and fluorine atoms can significantly influence properties such as lipophilicity, metabolic stability, and binding affinity. The hydroxyl and amide groups provide hydrogen bonding capabilities, crucial for molecular recognition at a biological target. However, without a definitive three-dimensional structure, these are merely informed assumptions.

X-ray diffraction provides unequivocal proof of:

  • Connectivity: The exact bonding arrangement of atoms.

  • Conformation: The spatial orientation of different parts of the molecule.

  • Stereochemistry: The absolute configuration of chiral centers, if any.

  • Intermolecular Interactions: How molecules pack in the solid state, which can influence solubility and dissolution rates.

This level of detail is paramount in drug development for intellectual property claims, understanding structure-activity relationships (SAR), and ensuring the correct polymorphic form is being developed.

Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, and bond angles.[1] The fundamental principle lies in the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is then used to reconstruct a three-dimensional model of the molecule.

Experimental Workflow: A Step-by-Step Protocol

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. The following diagram and protocol outline the key stages.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis synthesis Synthesis of 2-Chloro-2,2-difluoro-N- (2-hydroxyphenyl)acetamide crystallization Single Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization mounting Crystal Mounting on Diffractometer crystallization->mounting xray_exposure X-ray Exposure & Data Collection mounting->xray_exposure data_processing Data Processing & Space Group Determination xray_exposure->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF File Generation structure_refinement->validation analysis Analysis of Structural Features validation->analysis

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

  • Crystal Growth (The Art of the Science):

    • Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. The goal is to grow a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in each dimension).

    • Methodology: A common and effective method is slow evaporation. Dissolve the synthesized 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/hexane) to near saturation. The choice of solvent is critical and often determined empirically. The solution is then loosely covered to allow for slow evaporation of the solvent over several days to weeks. This gradual process allows for the ordered arrangement of molecules into a crystal lattice.

  • Data Collection:

    • Rationale: To obtain a complete and redundant set of diffraction data.

    • Methodology:

      • A suitable crystal is selected under a microscope and mounted on a goniometer head.

      • The mounted crystal is placed on the diffractometer and typically cooled under a stream of liquid nitrogen (around 100 K). This cryogenic cooling minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data.

      • The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected. The crystal is rotated through a series of angles to collect a full sphere of data.

  • Structure Solution and Refinement:

    • Rationale: To convert the diffraction data into a chemically meaningful molecular model.

    • Methodology:

      • The collected data is processed to determine the unit cell parameters and space group.

      • The initial positions of the atoms are determined using computational methods such as direct methods or Patterson synthesis.

      • The atomic positions and their displacement parameters are then refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction patterns.

Hypothetical Crystallographic Data

While a crystal structure for 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide is not publicly available, we can use the data from the closely related compound, 2-Chloro-N-(4-hydroxyphenyl)acetamide , as a representative example to illustrate the type of information obtained.[2][3]

ParameterHypothetical Data for Target Compound (based on analog)2-Chloro-N-(4-hydroxyphenyl)acetamide[2][3]
Chemical FormulaC₈H₆ClF₂NO₂C₈H₈ClNO₂
Formula Weight221.59185.60
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/n
a (Å)~6.56.5088 (6)
b (Å)~5.25.1758 (5)
c (Å)~12.212.2175 (14)
β (°)~101101.649 (10)
Volume (ų)~400403.11 (7)
Z22
R-factor< 0.050.039

Note: The provided data for the target compound is an educated estimation based on a structurally similar molecule and serves for illustrative purposes. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a value below 0.05 is considered good for a well-refined structure.

Comparison with Alternative Structural Elucidation Techniques

While X-ray diffraction is the definitive method for solid-state structure determination, other techniques provide complementary and crucial information, especially when single crystals are not obtainable.

comparison cluster_xrd X-ray Diffraction cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy xrd Provides: - 3D Structure - Connectivity - Conformation - Stereochemistry - Intermolecular Interactions nmr Provides: - Connectivity (1D & 2D) - Molecular Skeleton - Dihedral Angles (NOE) - Dynamic Information in Solution ms Provides: - Molecular Weight - Elemental Composition (HRMS) - Fragmentation Pattern ir Provides: - Functional Groups

Caption: Comparison of information obtained from different analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Diffraction Unambiguous 3D molecular structure, connectivity, conformation, stereochemistry, and intermolecular interactions.[1]Provides a complete and precise structural picture.Requires a single crystal of suitable quality and size, which can be challenging to obtain.
NMR Spectroscopy Detailed information about the molecular skeleton, connectivity through 1D and 2D experiments (e.g., COSY, HSQC, HMBC).Provides information about the structure in solution, which may be more biologically relevant.Does not provide a complete 3D structure on its own; interpretation can be complex for larger molecules.
Mass Spectrometry Precise molecular weight and elemental composition (High-Resolution Mass Spectrometry - HRMS), and fragmentation patterns.High sensitivity and requires very small amounts of sample.Provides no information about the 3D arrangement of atoms.
IR Spectroscopy Identification of functional groups present in the molecule (e.g., C=O, N-H, O-H).[2]Fast, simple, and non-destructive.Provides limited information about the overall molecular structure.

Conclusion: An Integrated Approach to Structural Validation

The structural validation of a novel compound like 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide is not reliant on a single technique but rather on the convergence of evidence from multiple analytical methods. While NMR, MS, and IR spectroscopy provide essential pieces of the structural puzzle, single-crystal X-ray diffraction stands alone in its ability to deliver an unambiguous and high-resolution three-dimensional view of the molecule.

For drug development professionals, the investment in obtaining a single crystal structure pays dividends in the form of a deeper understanding of the molecule's properties, a solid foundation for structure-based drug design, and robust intellectual property protection. This guide serves as a testament to the power and precision of X-ray diffraction in modern chemical and pharmaceutical research.

References

  • To be populated with relevant synthesis and application papers for the target or similar molecules as they become available.
  • To be populated with relevant spectroscopy papers for the target or similar molecules as they become available.
  • El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(1), x241015. [Link]

  • To be populated with relevant computational chemistry papers for the target or similar molecules as they become available.
  • To be populated with relevant review articles on the importance of structural biology in drug discovery.
  • To be populated with relevant articles on polymorphism in pharmaceuticals.
  • To be populated with relevant articles on the role of halogens in medicinal chemistry.
  • El Moutaouakil Ala Allah, A., Kariuki, B. M., Ameziane El Hassani, I., Alsubari, A., Guerrab, W., Said, M. A., & Ramli, Y. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. [Link]

  • To be populated with links to crystallographic databases like the Cambridge Structural D
  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Safety and Hazard Assessment

Based on available data for analogous compounds, 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide should be handled as a substance that:

Hazard ClassificationDescriptionGHS Hazard Statement
Skin Irritation Causes skin irritation upon contact.[1]H315: Causes skin irritation[1]
Eye Irritation Causes serious eye irritation.[1]H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.H335: May cause respiratory irritation
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled[1]

Causality of Hazards: The presence of the chloro and difluoro groups on the acetyl moiety, combined with the aromatic hydroxyphenyl group, contributes to the compound's reactivity and potential for biological interaction. The acetyl chloride functional group is a known irritant, and halogenation can enhance both the reactivity and toxicity of organic molecules.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide is a multi-step process that emphasizes segregation, proper containment, and clear labeling. This workflow is designed to be a self-validating system, minimizing the risk of accidental exposure or improper waste management.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Assessment cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final_disposal Final Disposal A 1. Don Personal Protective Equipment (PPE) B 2. Assess the Waste Stream: - Pure Compound - Contaminated Materials - Dilute Solutions A->B C 3. Designate a 'Halogenated Organic Waste' Container B->C D 4. Separate from Non-Halogenated Organic and Aqueous Waste C->D E 5. Transfer Waste to the Designated Container D->E F 6. Securely Cap the Container E->F G 7. Label the Container: - 'Hazardous Waste' - 'Halogenated Organic Waste' - Full Chemical Name - Accumulation Start Date F->G H 8. Store in a Designated Satellite Accumulation Area G->H I 9. Arrange for Pickup by Certified Hazardous Waste Disposal Vendor H->I

Caption: Disposal workflow for 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide.

Experimental Protocol:

  • Personal Protective Equipment (PPE): Before handling the compound, at a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles. If there is a risk of generating dust or aerosols, a fume hood should be utilized.

  • Waste Stream Assessment:

    • Pure Compound: Unused or expired 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide.

    • Contaminated Materials: Items such as weigh boats, contaminated gloves, and bench paper. These should be considered solid hazardous waste.

    • Dilute Solutions: Solutions containing the compound dissolved in a solvent.

  • Waste Segregation:

    • Designate a specific waste container for "Halogenated Organic Waste." This is crucial as the disposal methods and costs for halogenated and non-halogenated waste streams differ significantly.

    • Crucially, do not mix this waste with non-halogenated organic solvents or aqueous waste streams.

  • Containment:

    • Use a chemically resistant container with a secure, screw-top lid. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.

    • For solid contaminated materials, a designated, labeled, and sealed plastic bag or container for solid hazardous waste should be used.

  • Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste."

    • The full chemical name, "2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide," must be written out. Avoid using abbreviations.

    • Record the date when the first waste is added to the container (the accumulation start date).

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory.

    • The SAA should be in a secondary containment tray to prevent the spread of any potential leaks.

  • Final Disposal:

    • Once the container is full or has been in the SAA for the maximum allowed time (consult your institution's Environmental Health and Safety (EHS) department for specific time limits), arrange for its collection by a certified hazardous waste disposal contractor.

Regulatory Framework: Understanding EPA Waste Classification

The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Based on its characteristics as a halogenated organic compound, 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide waste would likely be classified as follows:

  • F-Listed Waste: This category includes wastes from non-specific sources. Because it is a halogenated organic compound, it may fall under waste codes such as F001 or F002 if it is a spent solvent waste.[2][3][4]

  • U-Listed Waste: This list includes toxic commercial chemical products that are discarded. If the unused 2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide is being discarded, it could potentially be classified as a U-listed waste.[5][6] Many acetamide derivatives are found on this list.[7]

The final determination of the appropriate waste code should be made in consultation with your institution's EHS department, who will have specific guidance based on local and federal regulations.

DecisionTree A Is the waste a spent solvent mixture containing the compound? B Is the pure, unused compound being discarded? A->B No D Likely F-Listed Waste (e.g., F001, F002) A->D Yes C Does the waste exhibit hazardous characteristics (e.g., toxicity)? B->C No E Potentially U-Listed Waste B->E Yes F Characteristic Hazardous Waste (D-series) C->F Yes G Consult EHS for final waste code determination C->G No/Uncertain D->G E->G F->G

Caption: Decision tree for EPA waste classification.

Trustworthiness Through Self-Validation

The protocols outlined in this guide are designed to be a self-validating system. By adhering to the principles of clear segregation, robust containment, and precise labeling, you create a chain of custody for the waste that is transparent and minimizes the potential for error. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they represent the authoritative standard for your workplace.

References

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). ACTenviro. [Link]

  • International Chemical Safety Cards (ICSC): 2-CHLOROACETAMIDE. ILO and WHO. [Link]

  • Safety Data Sheet: 2-Acetamidophenol. (2024, February 11). Thermo Fisher Scientific. [Link]

  • Acetamide, 2-chloro-2,2-difluoro-. PubChem. [Link]

  • Safety Data Sheet: Acetamide. (2023, March 30). Penta. [Link]

  • Safety Data Sheet: 2-chloroacetamide. (2020, August 18). Chemos GmbH & Co. KG. [Link]

  • Safety Data Sheet: acetamide. Chemos GmbH & Co. KG. [Link]

  • Waste Classification. Environmental Protection Agency. [Link]

  • Chemical Waste Management Guide. Southern Illinois University, Center for Environmental Health and Safety. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations. [Link]

  • Safety Data Sheet (SDS) Acetamide. LPS. [Link]

  • Hazardous Waste: EPA U-List Chemicals. University of Colorado Boulder, Environmental Health & Safety. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

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Retrosynthesis Analysis

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2-Chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.